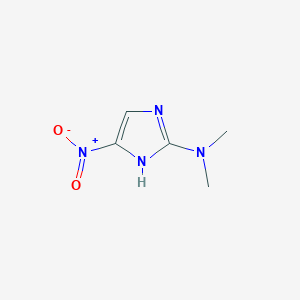

N,N-Dimethyl-4-nitro-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N4O2 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

N,N-dimethyl-5-nitro-1H-imidazol-2-amine |

InChI |

InChI=1S/C5H8N4O2/c1-8(2)5-6-3-4(7-5)9(10)11/h3H,1-2H3,(H,6,7) |

InChI Key |

JIMSKDCZPGWISA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C(N1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dimethyl 4 Nitro 1h Imidazol 2 Amine and Its Analogs

Regioselective Synthesis Strategies for Substituted Imidazoles

Regioselective synthesis is paramount in the construction of polysubstituted imidazoles to ensure the desired arrangement of functional groups. The electronic properties and steric hindrance of the substituents on the imidazole (B134444) ring dictate the feasibility and outcome of synthetic transformations.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like imidazoles in a single step from three or more starting materials. bohrium.comallresearchjournal.com These reactions are advantageous for creating molecular diversity and are aligned with the principles of green chemistry. bohrium.comallresearchjournal.com

For the synthesis of analogs of N,N-Dimethyl-4-nitro-1H-imidazol-2-amine, a four-component reaction (4-MCR) could be envisioned. This would typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium (B1175870) salt (as a source of ammonia). rsc.org To introduce the 2-amino functionality, a guanidine (B92328) derivative can be used in place of ammonia (B1221849).

A plausible MCR strategy for a precursor to the target molecule could involve the reaction of a glyoxal (B1671930) derivative, a nitro-substituted aldehyde, and a dimethylguanidine. The choice of catalyst is crucial for controlling the selectivity in such reactions, with various Lewis and Brønsted acids being employed. rsc.orgnih.gov For instance, catalysts like HBF₄–SiO₂, LiBF₄, and Zn(BF₄)₂ have been shown to be effective in promoting the synthesis of tri- and tetrasubstituted imidazoles. rsc.org

Table 1: Examples of Catalysts Used in Multi-component Synthesis of Imidazoles

| Catalyst | Reaction Type | Substrates | Reference |

|---|---|---|---|

| HBF₄–SiO₂ | 3-MCR and 4-MCR | 1,2-diketone, aldehyde, ammonium salts/amine | rsc.org |

| LiBF₄ | 3-MCR and 4-MCR | 1,2-diketone, aldehyde, ammonium salts/amine | rsc.org |

| Zn(BF₄)₂ | 3-MCR and 4-MCR | 1,2-diketone, aldehyde, amine, ammonium acetate (B1210297) | rsc.org |

| Zeolite HY/silica (B1680970) gel | 3-component cyclo-condensation | Aldehyde, benzil, NH₄OAc | nih.gov |

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the imidazole ring system. These reactions often involve the formation of one or two bonds to close the ring from an acyclic precursor.

One potential cyclization approach towards this compound would be the reaction of a suitably substituted α-haloketone with N,N-dimethylguanidine. The α-haloketone would need to contain a nitro group or a precursor that can be subsequently nitrated. The reaction proceeds via an initial nucleophilic substitution of the halide by the guanidine, followed by an intramolecular condensation to form the imidazole ring.

Another strategy involves the cyclization of amidines with α-hydroxy/acetoxy/silyloxy-ketones, often catalyzed by Lewis acids. acs.org Furthermore, the cyclization of amido-nitriles has been reported to yield disubstituted imidazoles. nih.govrsc.org Mechanistically, these reactions typically involve the formation of a key intermediate through nucleophilic attack, followed by a dehydration step to yield the aromatic imidazole ring.

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the imidazole ring is no exception. Various metals, including nickel, copper, iron, and rhodium, have been employed to facilitate the formation of C-N and C-C bonds necessary for the imidazole core.

Nickel catalysts have been utilized in the synthesis of substituted imidazoles. For instance, nickel-catalyzed cyclization of amido-nitriles has been shown to be an effective method for preparing 2,4-disubstituted imidazoles. nih.govrsc.org This reaction is proposed to proceed through a nickel-catalyzed addition to the nitrile group, followed by tautomerization and dehydrative cyclization. rsc.org This methodology could potentially be adapted for the synthesis of analogs of the target compound by using appropriately substituted starting materials.

Copper-catalyzed reactions are well-established for the formation of C-N bonds. The Chan-Evans-Lam (CEL) coupling of N-heterocycles with aryl boronic acids is a prominent example. nih.gov This methodology has been applied to the N-arylation of 2-nitroimidazole, demonstrating that the nitro-substituted imidazole ring is tolerant to these coupling conditions. nih.gov While this example focuses on N-arylation at the 1-position, copper catalysis could also be explored for the C-N coupling of a 2-halo-4-nitroimidazole with dimethylamine (B145610) to introduce the desired substituent at the 2-position.

Additionally, copper-catalyzed [3 + 2] cycloaddition reactions have been developed for the synthesis of multisubstituted imidazoles with high regioselectivity. acs.org

Iron and rhodium catalysts are also valuable tools in heterocyclic synthesis. While specific examples for the synthesis of 2-amino-4-nitroimidazoles are not prevalent, the general utility of these catalysts in C-H activation and coupling reactions suggests their potential applicability. For instance, iron-catalyzed protocols for [2 + 2 + 1] additions have been reported for the synthesis of 1,4-disubstituted imidazoles. rsc.org Rhodium catalysts are known to be effective in hydroamination and hydroaminoalkylation reactions, which could be explored in the context of imidazole synthesis from unsaturated precursors.

Metal-Catalyzed Coupling Protocols for Imidazole Ring Construction

Heterogeneous Catalysis in Imidazole Formation

The formation of the imidazole ring, the foundational scaffold of the target molecule, can be efficiently achieved through heterogeneous catalysis. This approach offers significant advantages, including ease of catalyst separation and potential for catalyst recycling, aligning with the principles of green chemistry. google.com A variety of solid catalysts have been successfully employed for the synthesis of substituted imidazoles.

Zinc-based heterogeneous catalysts are notable for their non-toxic nature, low cost, and reusability in multicomponent reactions to form imidazole frameworks. google.com Other effective heterogeneous catalysts include metal oxides such as chromium(III) oxide (Cr₂O₃), zirconium dioxide-aluminum oxide (ZrO₂-Al₂O₃), and zinc oxide (ZnO) nanorods. nih.govprepchem.com These catalysts facilitate the condensation reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a nitrogen source, typically ammonium acetate.

Supported metal salts have also demonstrated high efficacy. For instance, nickel chloride hexahydrate supported on acidic alumina (B75360) (NiCl₂·6H₂O/Al₂O₃) has been used to catalyze the synthesis of 2,4,5-trisubstituted imidazoles in good to excellent yields. prepchem.com Furthermore, magnetic nanoparticles, such as Fe₃O₄-polyethylene glycol-copper and ZnS-ZnFe₂O₄, have emerged as robust and easily separable catalysts for imidazole synthesis. prepchem.comyoutube.com

The general mechanism for these catalyzed reactions involves the Lewis acidic sites on the catalyst activating the carbonyl groups of the aldehyde and the 1,2-dicarbonyl compound, thereby facilitating nucleophilic attack by the ammonia source and subsequent cyclization and dehydration to form the imidazole ring. nih.gov

Table 1: Examples of Heterogeneous Catalysts in Imidazole Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cr₂O₃ nanoparticles | Aromatic aldehydes, Benzil, Ammonium acetate | Water | Microwave irradiation | 60-87% | nih.gov |

| NiCl₂·6H₂O/Al₂O₃ | Aromatic aldehydes, Benzil, Ammonium acetate | Ethanol | Reflux | 86-94% | prepchem.com |

| ZrO₂-Al₂O₃ | Aldehydes, Benzil, Ammonium acetate | - | 120 °C | 91-99.6% | prepchem.com |

Organocatalytic and Metal-Free Synthetic Pathways

In addition to metal-based catalysis, organocatalytic and metal-free synthetic routes to imidazoles have gained significant traction. These methods avoid the use of potentially toxic and expensive metals, offering a more sustainable approach to synthesis. wikipedia.orgresearchgate.net

One prominent metal-free strategy involves acid-promoted multicomponent reactions. For example, pivalic acid can promote the formation of substituted imidazoles from an internal alkyne, an aldehyde, and an aniline (B41778) in a one-pot process. nih.gov Other organic acids, such as glutamic acid, have been used to catalyze the high-yielding synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. wikipedia.org

Organocatalysts like ascorbic acid (Vitamin C) have been employed in environmentally friendly procedures for the synthesis of 1,2,4,5-tetrasubstituted imidazoles from benzil, primary amines, aldehydes, and ammonium acetate under solvent-free conditions at elevated temperatures. wikipedia.org Thiazolium salts are another class of organocatalysts that can facilitate the one-pot synthesis of highly functionalized imidazoles from readily available starting materials. researchgate.net

Metal-free, base-mediated reactions also provide a direct route to substituted imidazoles. A notable example is the deaminative coupling of benzylamines with nitriles, which yields 2,4,5-trisubstituted imidazoles in a single step with the liberation of ammonia. researchgate.netnih.gov

Table 2: Organocatalytic and Metal-Free Imidazole Synthesis

| Catalyst/Promoter | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pivalic acid | Diphenylacetylene, Benzaldehyde, Ammonium acetate | 140 °C | Good to excellent | nih.gov |

| Ascorbic acid (10 mol%) | Benzil, Primary amines, Aldehyde, Ammonium acetate | 100 °C, solvent-free | Good to excellent | wikipedia.org |

| Glutamic acid | 1,2-dicarbonyls, Aryl aldehydes, Amines, Ammonium acetate | Thermal, solvent-free | High | wikipedia.org |

| Thiazolium salt | Aldehyde, Acyl imine | One-pot | High | researchgate.net |

Functionalization and Derivatization of Imidazole Core Structures

Once the imidazole core is synthesized, further functionalization is necessary to arrive at the target compound, this compound. This involves the strategic introduction of nitro and dimethylamino groups, as well as potential alkylation at the nitrogen atoms of the imidazole ring.

Introduction of Nitro Substituents via Nitration Strategies

The introduction of a nitro group onto the imidazole ring is a crucial step in the synthesis of the target molecule. This is typically achieved through electrophilic nitration. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. derpharmachemica.com This method is effective for the nitration of the parent imidazole to yield 5-nitroimidazole. derpharmachemica.com

For more substituted or sensitive imidazole substrates, alternative nitrating agents may be employed. Nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), have been used for the nitration of 2-aryl-substituted imidazoles. researchgate.net The choice of nitrating agent and reaction conditions can influence the regioselectivity of the nitration, with the 4- or 5-position being the most common sites of electrophilic attack. nih.gov The strong electron-withdrawing nature of the nitro group deactivates the ring, generally preventing multiple nitrations. nrochemistry.com

The synthesis of 4-nitroimidazole (B12731) is a key step. The nitration of imidazole itself can lead to a mixture of isomers, and the separation can be challenging. A study on the nitration of imidazole with a mixture of 98% HNO₃ and 98% H₂SO₄ showed that the yield of 4,5-dinitroimidazole could be optimized by controlling the reaction temperature and time. jk-sci.com

Amination Reactions and Nitro Group Reduction

The introduction of an amino group at the 2-position of the imidazole ring is a necessary step towards the final product. This can be achieved through various synthetic strategies, including nucleophilic substitution reactions on a suitably activated imidazole precursor. Following the introduction of the amino group, the nitro group at the 4-position must be stable to the reaction conditions.

Conversely, the reduction of a nitro group on the imidazole ring to an amino group is a common transformation in the synthesis of various imidazole-containing compounds. This reduction can be accomplished using a variety of reagents and conditions. Catalytic hydrogenation is a widely used method, employing catalysts such as platinum on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas.

For substrates that are sensitive to catalytic hydrogenation, chemical reducing agents are often used. These include metals in acidic media, such as iron in hydrochloric or acetic acid (Fe/HCl or Fe/AcOH) and zinc in acetic acid (Zn/AcOH). Other reagents like tin(II) chloride (SnCl₂) and sodium dithionite (B78146) can also be effective for the reduction of nitroimidazoles. The choice of reducing agent is critical to avoid unwanted side reactions, as some metals can form complexes with the imidazole ring.

N-Alkylation and N,N-Dialkylation Strategies

The final steps in the synthesis of this compound involve the introduction of methyl groups. This can occur at the nitrogen atoms of the imidazole ring (N-alkylation) and at the exocyclic amino group (N,N-dialkylation).

N-Alkylation: The alkylation of the imidazole ring nitrogen is a common reaction. For unsymmetrical imidazoles, such as 4-nitroimidazole, the alkylation can lead to a mixture of N-1 and N-3 alkylated products. The regioselectivity of this reaction is influenced by several factors, including the electronic and steric effects of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., neutral or basic). In the case of 4-nitroimidazole, the electron-withdrawing nitro group influences the site of alkylation, with the N-1 position being favored. nih.gov

N,N-Dialkylation: The introduction of two methyl groups onto the 2-amino group to form the N,N-dimethylamino functionality is a key transformation. A highly effective method for this is the Eschweiler-Clarke reaction. researchgate.netnih.gov This reaction involves the reductive amination of a primary or secondary amine using excess formaldehyde (B43269) and formic acid. nih.gov The formic acid acts as the reducing agent (hydride source). A significant advantage of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines and does not lead to the formation of quaternary ammonium salts. researchgate.netnih.gov The reaction typically proceeds by the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. This process is repeated for a primary amine to yield the N,N-dimethylated product.

Selective Substitution on the Imidazole Ring System

Controlling the regioselectivity of substitution on the imidazole ring is a central challenge in the synthesis of specifically functionalized analogs. The inherent reactivity of the imidazole ring towards electrophilic substitution generally follows the order C5 > C4 > C2. However, this reactivity can be modulated by the presence of substituents and the use of protecting groups.

For instance, the introduction of a protecting group at one of the ring nitrogens, such as the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, can be used to direct subsequent substitutions. The SEM group can be transposed from the N-1 to the N-3 position, which in turn alters the reactivity of the C4 and C5 positions, allowing for selective C-H arylation at the otherwise less reactive C4 position.

In the context of synthesizing this compound, the sequence of functionalization steps is critical. For example, the introduction of the nitro group at the 4-position is typically performed before the introduction of the 2-amino group and its subsequent dimethylation, as the electronic properties of the substituents will influence the reactivity and regioselectivity of each step.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions. Key parameters such as solvent choice, temperature, and reactant stoichiometry play a critical role in maximizing product yield, ensuring regioselectivity, and minimizing the formation of unwanted byproducts. Furthermore, the selection of appropriate isolation and purification techniques is essential for obtaining the final compound with high purity.

Solvent Effects and Green Chemistry Considerations

The choice of solvent is a fundamental aspect of optimizing the synthesis of nitroimidazole derivatives, influencing reaction rates, solubility of reagents, and product stability. In recent years, there has been a significant shift towards adopting principles of green chemistry to minimize the environmental impact of chemical syntheses. researchgate.net

Traditional synthesis routes for imidazole derivatives often employ polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH3CN). derpharmachemica.com Studies on the N-alkylation of 4-nitroimidazole have shown that acetonitrile, in the presence of a base like potassium carbonate (K2CO3), often provides superior yields compared to DMF or DMSO. researchgate.net However, these organic solvents raise environmental and safety concerns, prompting research into greener alternatives. nih.gov

Green chemistry approaches advocate for the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. nih.gov An eco-friendly aqueous approach has been successfully used for carbon-carbon bond formation in the synthesis of imidazole hybrids, leveraging the aromatic nucleophilic substitution of a nitro group. nih.gov Another innovative green approach involves the use of Deep Eutectic Solvents (DESs), such as a mixture of choline (B1196258) chloride and urea. These solvents are not only environmentally friendly but can also act as catalysts, reducing reaction times for the synthesis of 2-aminoimidazoles from 10-12 hours in conventional solvents to 4-6 hours. mdpi.com Furthermore, solvent-free, one-pot syntheses represent a highly efficient and green alternative, offering advantages like high yields and mild reaction conditions. asianpubs.org The use of natural, biodegradable catalysts, such as lemon juice in ethanol, has also been reported for the effective synthesis of triaryl-1H-imidazole derivatives. researchgate.net

Table 1: Comparison of Conventional and Green Solvents in Imidazole Synthesis

Temperature and Stoichiometric Control in Imidazole Synthesis

Controlling reaction temperature and the molar ratio of reactants (stoichiometry) is paramount for achieving high selectivity and yield in the synthesis of this compound. Temperature directly influences reaction kinetics; elevated temperatures can significantly reduce reaction times and improve yields, but excessive heat can lead to decomposition and the formation of impurities. researchgate.net

For instance, in the N-alkylation of 4-nitroimidazole, heating the reaction mixture to 60°C has been shown to markedly improve product yields compared to reactions run at room temperature. derpharmachemica.comresearchgate.net Similarly, the synthesis of 2-aminoimidazoles in deep eutectic solvents is optimally performed at 80°C. mdpi.com Nitration reactions are particularly sensitive to temperature. The synthesis of 4-nitroimidazole from imidazole often involves careful temperature staging, such as cooling to 0-5°C during the addition of nitrating agents, followed by controlled heating to between 50°C and 110°C to ensure the reaction proceeds to completion safely. google.comchemicalbook.com An optimized process for 4-nitroimidazole production identified a reaction temperature of 55-65°C as optimal, achieving a yield of 92.7%. researchgate.net

Stoichiometry must be precisely controlled to favor the formation of the desired product. In the nitration of imidazole, using a slight excess of nitric acid relative to the imidazole substrate (e.g., a molar ratio of 1.1:1 or 1.2:1) can maximize the yield of 4-nitroimidazole. researchgate.netchemicalbook.com In palladium-catalyzed carboamination reactions to form 2-aminoimidazole rings, the optimal conditions may require 2.0 equivalents of the aryl triflate and 2.4 equivalents of a base like lithium tert-butoxide (LiOtBu) relative to the guanidine substrate. nih.govacs.org For N-alkylation reactions, the alkylating agent is typically used in a two-fold molar excess relative to the nitroimidazole substrate to drive the reaction forward. derpharmachemica.com

Table 2: Effect of Temperature on the Yield of N-Alkylated 4-Nitroimidazole Derivatives thermostatTemperature Optimization in N-Alkylation

| Alkylating Agent | Temperature | Yield (%) | Reference |

|---|---|---|---|

| Ethyl bromoacetate | Room Temperature | Low / Not specified | derpharmachemica.com |

| 60 °C | 85% | ||

| Allyl bromide | Room Temperature | Low / Not specified | derpharmachemica.com |

| 60 °C | 71% | ||

| Propargyl bromide | Room Temperature | Low / Not specified | derpharmachemica.com |

| 60 °C | 66% |

Data derived from studies on the alkylation of 4-nitroimidazole in acetonitrile with K2CO3 as the base. derpharmachemica.com

Isolation and Purification Techniques in Complex Synthetic Routes

The final stage of synthesis involves the isolation and purification of the target compound from the crude reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. The choice of technique depends on the physical properties of the product (e.g., solubility, polarity, crystallinity) and the nature of the impurities.

Liquid-Liquid Extraction is a common first step in the work-up procedure. After quenching the reaction with water or an aqueous solution, the product is extracted into an immiscible organic solvent, typically ethyl acetate (EtOAc). derpharmachemica.combrieflands.com The organic layers are then combined, washed with brine to remove water-soluble impurities, and dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4). brieflands.com

Column Chromatography is a powerful technique for separating compounds with different polarities. It is extensively used for the purification of nitroimidazole derivatives. brieflands.com The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. Common mobile phases include mixtures of ethyl acetate/hexane or chloroform/methanol. derpharmachemica.combrieflands.com The fractions containing the pure product are collected and the solvent is removed under reduced pressure.

Crystallization and Trituration are effective methods for purifying solid compounds. Recrystallization involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. For some 2-aminoimidazole derivatives, crystallization from a diethyl ether/hexane mixture has proven effective. mdpi.com Trituration involves washing the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble. brieflands.com

Filtration is a straightforward method used when the product precipitates directly from the reaction mixture or upon cooling. This is particularly advantageous in green syntheses using deep eutectic solvents, where the product can sometimes be isolated by simple filtration, followed by washing. mdpi.com

Solid-Phase Extraction (SPE) can be employed as a clean-up step to remove specific types of impurities from a solution before final analysis or purification. smu.ca

Table 3: Summary of Purification Techniques for Nitroimidazole Analogs filter_listPurification Methodologies

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction | Separates product from aqueous phase into an organic solvent. | Extraction of N-alkylated nitroimidazoles from the reaction mixture using ethyl acetate. | derpharmachemica.comnih.gov |

| Column Chromatography | Separates compounds based on polarity using a stationary phase (e.g., silica gel) and a mobile phase. | Purification of nitroimidazole derivatives using an ethyl acetate/hexane gradient. | derpharmachemica.combrieflands.com |

| Crystallization | Purifies solids based on differences in solubility. Product crystallizes from a saturated solution upon cooling. | Purification of 2-aminoimidazoles by crystallization from a diethyl ether/hexane mixture. | mdpi.com |

| Filtration | Separates a solid product from a liquid phase. | Direct isolation of a solid 2-aminoimidazole product from a deep eutectic solvent medium. | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of N,n Dimethyl 4 Nitro 1h Imidazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For N,N-Dimethyl-4-nitro-1H-imidazol-2-amine, a detailed analysis of its ¹H and ¹³C NMR spectra would provide crucial information regarding the electronic environment of its constituent atoms.

Advanced ¹H NMR and ¹³C NMR Techniques for Methyl Group Positions and Aromatic Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two methyl groups and the aromatic proton on the imidazole (B134444) ring. By analogy with N,N-dimethyl-4-nitroaniline, the two methyl groups attached to the nitrogen atom would likely appear as a single, sharp peak in the upfield region of the spectrum, typically around 3.1 ppm chemicalbook.com. The integration of this peak would correspond to six protons. The chemical shift of the lone aromatic proton on the imidazole ring is anticipated to be significantly downfield, influenced by the electron-withdrawing nature of the adjacent nitro group.

In the ¹³C NMR spectrum, distinct resonances for the methyl carbons, the aromatic carbons of the imidazole ring, and the carbon bearing the nitro group are expected. The carbons of the two methyl groups are likely to produce a single peak in the aliphatic region of the spectrum, estimated to be around 40-45 ppm. The chemical shifts of the imidazole ring carbons will be influenced by the positions of the substituents. The carbon atom directly attached to the nitro group is expected to be the most deshielded, appearing at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~ 3.1 | ~ 40-45 |

| Imidazole-H | > 7.5 | - |

| Imidazole-C2 | - | ~ 150-155 |

| Imidazole-C4 | - | ~ 140-145 |

| Imidazole-C5 | - | ~ 115-120 |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Correlation with Computationally Predicted NMR Spectra for Ambiguity Resolution

Given the potential for overlapping signals and the nuanced effects of substituents on chemical shifts, computational methods serve as a powerful tool for resolving ambiguities in NMR spectra. Density Functional Theory (DFT) calculations have been successfully employed to predict the ¹H and ¹³C NMR chemical shifts of various nitroimidazole derivatives nih.govresearchgate.net. By creating a theoretical model of this compound, it is possible to calculate the expected chemical shifts for each proton and carbon atom.

These computational predictions can then be correlated with experimental data to confirm peak assignments and provide a more detailed understanding of the molecule's electronic structure. Discrepancies between predicted and experimental values can also offer insights into conformational dynamics or solvent effects that are not fully captured by the theoretical model. Recent advancements in machine learning have further enhanced the accuracy of computational NMR predictions, making it a valuable adjunct to experimental spectroscopy frontiersin.org.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. The presence of the nitro group (NO₂) will be indicated by strong, distinct peaks corresponding to its symmetric and asymmetric stretching vibrations, typically observed in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively nih.gov. The C-N stretching vibrations of the dimethylamino group would likely appear in the 1350-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the imidazole ring will contribute to a complex pattern of bands in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to FT-IR. The symmetric stretching of the nitro group is expected to be a strong band in the Raman spectrum. The vibrations of the imidazole ring will also give rise to characteristic Raman signals. DFT calculations can be utilized to predict the Raman active modes and their corresponding frequencies, aiding in the interpretation of the experimental spectrum researchgate.net.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group/Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Asymmetric NO₂ Stretch | 1500-1560 | Weak |

| Imidazole Ring C=C, C=N Stretches | 1600-1400 | Strong |

| Symmetric NO₂ Stretch | 1300-1370 | Strong |

| C-N Stretch (Dimethylamino) | 1350-1250 | Moderate |

Note: These are predicted ranges based on characteristic group frequencies.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (NO·) nih.govnih.gov. The dimethylamino group can also undergo fragmentation, leading to the loss of a methyl radical (CH₃·) or the formation of characteristic iminium ions. The imidazole ring itself can undergo cleavage, leading to a series of smaller fragment ions. By analyzing the masses of these fragment ions, it is possible to piece together the structure of the parent molecule and confirm the connectivity of its atoms.

Table 3: Predicted Key Fragmentation Ions for this compound

| Fragmentation Pathway | Predicted m/z of Fragment Ion |

| [M - NO₂]⁺ | M - 46 |

| [M - NO]⁺ | M - 30 |

| [M - CH₃]⁺ | M - 15 |

| [M - HNO₂]⁺ | M - 47 |

Note: M represents the molecular weight of the parent ion. The relative abundance of these fragments will depend on the ionization technique and conditions.

Based on the available search results, it is not possible to provide a detailed article on the advanced spectroscopic and crystallographic characterization of the specific compound This compound .

The conducted searches did not yield specific experimental data for Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), mass fragmentation patterns, single-crystal X-ray diffraction, or Hirshfeld surface analysis for this compound.

While information is available for analogous compounds, such as other nitroimidazole derivatives or dimethylaniline compounds, the strict requirement to focus solely on this compound prevents the inclusion of this related but distinct data. Therefore, the requested article with its specific subsections cannot be generated with scientific accuracy at this time.

Theoretical and Computational Chemistry Investigations of N,n Dimethyl 4 Nitro 1h Imidazol 2 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties and reactivity of molecules. For N,N-Dimethyl-4-nitro-1H-imidazol-2-amine, DFT calculations elucidate its structural and electronic characteristics.

Geometry Optimization and Molecular Conformation Analysis

The nitro group tends to be coplanar with the imidazole (B134444) ring to maximize resonance stabilization, though slight twisting can occur. The planarity of the molecule is a critical factor influencing its electronic properties, such as the extent of π-electron delocalization. The orientation of the dimethylamino group is determined by the balance between steric hindrance from the methyl groups and electronic effects. Conformational analysis, often performed by scanning the potential energy surface through systematic rotation of dihedral angles, helps identify the global minimum energy conformer. Studies on similar substituted nitroimidazole derivatives show that different conformations can arise depending on the nature and position of substituents, which in turn affects crystal packing and intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Nitroimidazole System

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C4-N(nitro) | ~1.45 Å |

| Bond Length | N(nitro)-O | ~1.23 Å |

| Bond Length | C2-N(amino) | ~1.37 Å |

| Bond Angle | O-N-O | ~125° |

| Dihedral Angle | C5-C4-N(nitro)-O | ~0-10° |

Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the electron-donating dimethylamino group and the electron-rich imidazole ring are expected to contribute significantly to the HOMO. Conversely, the strong electron-withdrawing nitro group will cause the LUMO to be localized predominantly over the nitro moiety and the imidazole ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's reactivity and stability. A small energy gap implies that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. The charge transfer interaction within the molecule occurs from the electron-donating groups (HOMO region) to the electron-accepting groups (LUMO region).

Table 2: Representative FMO Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -2.5 eV |

| Energy Gap (ΔE) | 4.0 eV |

Global Reactivity Descriptors and Parameters

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2 = -χ

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = μ² / (2η)

High chemical hardness indicates low reactivity, whereas high electrophilicity suggests a strong capacity to accept electrons. For this compound, the presence of the nitro group is expected to result in a significant electrophilicity index.

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 2.5 |

| Electronegativity | χ | 4.5 |

| Chemical Potential | μ | -4.5 |

| Chemical Hardness | η | 2.0 |

| Global Electrophilicity Index | ω | 5.06 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It illustrates the electrostatic potential on the molecule's electron density surface, identifying regions prone to electrophilic and nucleophilic attack.

Identification of Nucleophilic and Electrophilic Regions

The MEP map uses a color scale to denote different potential values.

Negative Regions (Red to Yellow): These areas have an excess of electrons and are characteristic of nucleophilic reactivity, making them susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized around the oxygen atoms of the nitro group due to their high electronegativity.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. Positive potential is typically found around hydrogen atoms bonded to heteroatoms (like the N-H of the imidazole ring) and other electropositive centers.

Neutral Regions (Green): These areas have a near-zero potential and are generally less reactive.

The MEP map for this molecule would clearly show a strong polarization, with the nitro group being the primary center for electrophilic interactions and the N-H proton being a potential site for hydrogen bonding.

Charge Distribution and Intramolecular Interactions

The distribution of electron density and partial atomic charges can be quantified using population analysis methods like Mulliken charge analysis. These calculations reveal the charge separation within the molecule. In this compound, the oxygen atoms of the nitro group are expected to carry a significant negative partial charge, while the nitrogen atom of the nitro group and the adjacent C4 carbon of the imidazole ring will be positively charged.

This charge distribution leads to a large molecular dipole moment, indicating a polar molecule. The intramolecular interactions, such as the push-pull effect between the electron-donating dimethylamino group and the electron-withdrawing nitro group, are crucial for its electronic properties. The analysis of charge density can also reveal the nature of chemical bonds and potential non-covalent interactions within the crystal structure.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. In the case of this compound, NBO analysis reveals significant delocalization of electron density, which is crucial for the molecule's stability and its electronic properties.

The analysis focuses on the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction and greater electron delocalization.

For this compound, the primary delocalization pathways involve the lone pairs of electrons on the nitrogen and oxygen atoms. Specifically, there are strong hyperconjugative interactions from the lone pair orbitals of the amino nitrogen atoms (both in the ring and the dimethylamino group) and the oxygen atoms of the nitro group into the antibonding π* orbitals of the imidazole ring and the N-O bonds.

Key interactions identified through NBO analysis typically include:

Intramolecular Charge Transfer (ICT): There is a significant charge transfer from the electron-donating dimethylamino group to the electron-withdrawing nitro group through the π-system of the imidazole ring. This donor-acceptor framework is a key feature of the molecule.

π → π Interactions:* Delocalization occurs from the filled π orbitals of the imidazole ring to the vacant π* orbitals, contributing to the aromatic stability of the ring.

n → π Interactions:* The lone pairs (n) on the nitrogen atoms of the dimethylamino group and the imidazole ring donate electron density to the antibonding π* orbitals of the C=C and C=N bonds within the ring and the nitro group. This is a major stabilizing interaction. For instance, the interaction between the lone pair of the exocyclic amino nitrogen and the π* orbital of the adjacent C-N bond in the ring is significant.

n → σ Interactions:* Lone pairs from the oxygen atoms of the nitro group can also interact with the antibonding σ* orbitals of adjacent N-O and C-N bonds, further stabilizing the molecule.

These delocalization and hyperconjugative effects lead to a more stabilized molecular structure. The extended electron delocalization across the molecule is also a primary factor contributing to its significant non-linear optical properties.

Table 1: Representative Second-Order Perturbation Energies (E(2)) from NBO Analysis for this compound Analogues Data is illustrative and based on typical values for similar structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) on -N(CH₃)₂ | π* (C₂ - N₁) of Imidazole Ring | ~45.5 | n → π* |

| LP (O) on -NO₂ | π* (N₄ - C₄) of Imidazole Ring | ~30.2 | n → π* |

| π (C₄ - C₅) of Imidazole Ring | π* (N - O) of Nitro Group | ~25.8 | π → π* |

| LP (N₁) of Imidazole Ring | π* (C₄ - C₅) of Imidazole Ring | ~38.1 | n → π* |

Computational Prediction of Spectroscopic Properties

Density Functional Theory (DFT) calculations are widely employed to predict the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, these computational methods can predict NMR chemical shifts, vibrational frequencies, and electronic absorption spectra with a high degree of accuracy.

Calculated NMR Chemical Shifts and Vibrational Frequencies

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level), is a standard approach for calculating nuclear magnetic shielding tensors and, consequently, NMR chemical shifts (δ). nih.gov Calculations for nitroimidazole derivatives show a good correlation between computed and experimental values for both ¹H and ¹³C chemical shifts. swinburne.edu.auresearchgate.net

¹H NMR: The protons on the imidazole ring are expected to appear in the aromatic region, with their exact shifts influenced by the electronic effects of the nitro and dimethylamino groups. The methyl protons of the dimethylamino group would appear further upfield.

¹³C NMR: The chemical shifts of the carbon atoms in the imidazole ring are sensitive to the substituents. nih.gov The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded, while the carbon attached to the amino group (C2) will also be influenced.

¹⁵N NMR: The nitrogen chemical shifts are particularly informative. The nitrogens in the imidazole ring, the amino group, and the nitro group are all predicted to have distinct chemical shifts, reflecting their different chemical environments. swinburne.edu.au

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound Values are estimated based on DFT calculations of analogous nitroimidazole and dimethylaniline compounds.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| H on Imidazole Ring (C₅-H) | 7.5 - 8.5 |

| H on Imidazole Ring (N₁-H) | 10.0 - 12.0 |

| Methyl Protons (-N(CH₃)₂) | 3.0 - 3.5 |

| ¹³C NMR | |

| C₂ (attached to -N(CH₃)₂) | 150 - 160 |

| C₄ (attached to -NO₂) | 140 - 150 |

| C₅ | 115 - 125 |

| Methyl Carbons (-N(CH₃)₂) | 35 - 45 |

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT methods. These calculations help in the assignment of experimental FT-IR and Raman spectral bands. The computed harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. researchgate.netnih.gov

Key vibrational modes for this compound include:

N-H Stretching: The N-H bond of the imidazole ring.

C-H Stretching: Aromatic C-H on the ring and aliphatic C-H from the methyl groups.

NO₂ Stretching: Symmetric and asymmetric stretching modes of the nitro group, which are characteristic and typically appear in the 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric) regions.

C-N Stretching: Vibrations associated with the C-NO₂ and C-N(CH₃)₂ bonds.

Ring Vibrations: Stretching and bending modes of the imidazole ring.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound Frequencies are illustrative and based on DFT calculations for similar nitroaromatic and amine compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Imidazole) | 3100 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| NO₂ Asymmetric Stretch | 1520 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1390 |

| C-N Stretch (C-NO₂) | 850 - 900 |

| C-N Stretch (C-N(CH₃)₂) | 1150 - 1250 |

UV-Vis Absorption Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. nih.gov It calculates the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of electronic transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. The presence of the electron-donating dimethylamino group and the electron-withdrawing nitro group on the imidazole ring creates a strong intramolecular charge transfer (ICT) character. This ICT transition, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), is responsible for the main absorption band in the near-UV or visible region. The HOMO is generally localized on the dimethylamino group and the imidazole ring, while the LUMO is localized on the nitro group and the ring. lookchem.com

Calculations are often performed with a consideration of solvent effects using models like the Polarizable Continuum Model (PCM), as the absorption spectrum can be sensitive to the polarity of the solvent. nih.gov

Table 4: Predicted UV-Vis Absorption Data for this compound in Solution (e.g., Ethanol) Data based on TD-DFT calculations of analogous nitroimidazole compounds. nih.gov

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~350 - 400 | > 0.5 | HOMO → LUMO (ICT) |

| S₀ → S₂ | ~280 - 320 | ~0.2 | π → π* |

Non-Linear Optical (NLO) Properties Calculations

Molecules with a significant intramolecular charge transfer character, like this compound, are excellent candidates for non-linear optical (NLO) materials. Computational chemistry provides a powerful tool for predicting and understanding the NLO properties of such molecules.

First Hyperpolarizability and Dipole Moment Computations

The key parameters that define a molecule's second-order NLO response are its dipole moment (μ) and its first hyperpolarizability (β). A large difference between the ground-state and excited-state dipole moments, along with a high first hyperpolarizability, are indicative of a strong NLO response.

These properties are typically calculated using DFT methods. The total first hyperpolarizability (β_total) is a tensor quantity, and its magnitude is often reported.

For this compound, the push-pull system created by the electron-donating dimethylamino group and the electron-withdrawing nitro group across the π-conjugated imidazole bridge is expected to result in:

A Large Ground-State Dipole Moment (μ): Due to the significant charge separation in the molecule.

A High First Hyperpolarizability (β): The ease of electron redistribution under an applied electric field, facilitated by the ICT character, leads to a large β value. Computational studies on the very similar chromophore, N,N-dimethyl-4-nitroaniline, confirm its high dipole moment and hyperpolarizability, making it a reference compound in NLO studies. researchgate.netrug.nl

Table 5: Predicted Dipole Moment and First Hyperpolarizability for this compound Values are estimated based on computational data for N,N-dimethyl-4-nitroaniline and similar donor-acceptor molecules. rug.nl

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 7.0 - 9.0 | Debye |

| First Hyperpolarizability (β_total) | 10 x 10⁻³⁰ - 30 x 10⁻³⁰ | esu |

Influence of Substituent Effects on NLO Characteristics

The NLO properties of a molecule are highly dependent on its electronic structure, which can be fine-tuned by altering its substituent groups. nih.gov In donor-π-acceptor systems like this compound, the strength of the donor and acceptor groups, as well as the efficiency of the π-bridge, are critical.

Donor Group: The dimethylamino group is a strong electron donor. Replacing it with an even stronger donor (e.g., by increasing alkyl chain length or creating a more planar, rigid structure) could potentially enhance the NLO response.

Acceptor Group: The nitro group is a very effective electron acceptor. Using other strong acceptors, such as a tricyanovinyl group, could also modulate the NLO properties.

π-Bridge: The imidazole ring serves as the conjugated bridge. Expanding the π-system, for instance by fusing it with a benzene (B151609) ring to form a benzimidazole (B57391), could increase the conjugation length and lead to a larger hyperpolarizability.

Computational studies allow for the systematic investigation of these substituent effects, enabling the in-silico design of new molecules with optimized NLO characteristics. The relationship between the electronic properties of the substituents and the resulting hyperpolarizability can be explored to establish structure-property relationships, guiding the synthesis of novel, high-performance NLO materials. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications of these simulations to the broader class of 4-nitroimidazole (B12731) derivatives provide significant insights into the expected dynamic properties and intermolecular interactions of this compound.

MD simulations treat atoms as classical particles moving according to Newton's laws of motion. By calculating the forces between atoms, these simulations can predict the trajectory of each atom over a period of time, offering a detailed view of molecular motion and conformational changes. For 4-nitroimidazole derivatives, MD simulations are instrumental in understanding their behavior in different environments, such as in solution or in complex with biological macromolecules. nih.govresearchgate.net

Intermolecular Interactions:

A primary focus of MD simulations is the characterization of intermolecular forces. For this compound, the key interactions would include:

Hydrogen Bonding: The amine group and the nitro group are potential sites for hydrogen bond formation, acting as both donors and acceptors. MD simulations can quantify the strength, duration, and geometry of these hydrogen bonds with surrounding molecules.

Electrostatic Interactions: The nitro group imparts a significant dipole moment to the molecule. The molecular electrostatic potential (MEP) surface, which can be calculated using quantum chemical methods and visualized in MD simulations, highlights regions of positive and negative potential, predicting how the molecule will interact with other charged or polar species. researchgate.net

Dynamic Behavior:

MD simulations provide a time-resolved picture of the molecule's dynamics, including:

Conformational Analysis: The rotation around single bonds, such as the C-N bond of the dimethylamine (B145610) group, can be studied to identify the most stable conformations and the energy barriers between them.

Solvation Dynamics: When simulated in a solvent like water, MD can illustrate the formation and rearrangement of the solvation shell around the molecule, providing insights into its solubility and transport properties.

Interaction with Biological Targets: In the context of drug design, MD simulations are used to study the binding of small molecules to proteins. For a 4-nitroimidazole derivative, this could involve simulating its interaction with the active site of an enzyme to understand the binding mode and estimate the binding affinity. researchgate.net

Representative Data from MD Simulations of 4-Nitroimidazole Analogues:

To illustrate the type of data obtained from such studies, the following tables present hypothetical but representative findings from an MD simulation of a 4-nitroimidazole derivative in an aqueous solution.

Table 1: Hydrogen Bond Analysis

| Interacting Atoms (Acceptor-Donor) | Average Distance (Å) | Average Angle (°) | Occupancy (%) |

| O(nitro)···H-O(water) | 2.85 | 165 | 75 |

| N(imidazole)···H-O(water) | 2.90 | 160 | 60 |

| N-H(amine)···O(water) | 3.05 | 155 | 40 |

Table 2: Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) Analysis

| Time (ns) | RMSD (Å) | Rg (Å) |

| 0 | 0.00 | 3.50 |

| 10 | 1.25 | 3.55 |

| 20 | 1.30 | 3.52 |

| 30 | 1.28 | 3.53 |

| 40 | 1.32 | 3.56 |

| 50 | 1.31 | 3.54 |

These tables showcase typical quantitative outputs from MD simulations. Table 1 provides details on the geometry and stability of hydrogen bonds formed between the solute and solvent. Table 2 tracks the conformational stability of the molecule over the simulation time, with a stable RMSD indicating that the molecule has reached an equilibrium conformation.

Reaction Mechanisms and Pathways of N,n Dimethyl 4 Nitro 1h Imidazol 2 Amine

Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring System

The imidazole ring in N,N-Dimethyl-4-nitro-1H-imidazol-2-amine is significantly influenced by the attached substituents, which modulates its reactivity toward nucleophiles.

The reactivity of the this compound molecule is a direct consequence of the opposing electronic effects of its primary substituents. The nitro group is a potent electron-withdrawing group, while the dimethylamine (B145610) group is a strong electron-donating group.

Dimethylamine Group (-N(CH₃)₂): This group is a strong activating group, donating electron density to the ring via resonance. This effect increases the nucleophilicity of the ring system and the exocyclic nitrogen atom. masterorganicchemistry.com

The simultaneous presence of these two groups creates a "push-pull" electronic system. The dimethylamine group pushes electron density into the ring, while the nitro group pulls it out. This polarization significantly influences the regioselectivity of reactions.

Table 1: Influence of Substituents on the Reactivity of the Imidazole Ring

| Substituent | Electronic Effect | Impact on Electrophilic Attack | Impact on Nucleophilic Attack |

| -NO₂ (Nitro) | Electron-Withdrawing | Deactivates Ring | Activates Ring |

| -N(CH₃)₂ (Dimethylamine) | Electron-Donating | Activates Ring | Deactivates Ring |

Electrophilic Attack Mechanisms on Imidazole Nitrogen and Carbon Sites

Imidazole itself is an aromatic heterocycle that can undergo electrophilic substitution. researchgate.net The ring nitrogen atoms, particularly the sp²-hybridized nitrogen (N3), are generally the most basic and nucleophilic sites, making them primary targets for electrophiles like protons or alkylating agents. mdpi.com

However, in this compound, the strong deactivating effect of the C4-nitro group makes electrophilic substitution on the ring carbon atoms (C5) highly unfavorable. sci-hub.se Therefore, electrophilic attack is most likely to occur at one of the nitrogen atoms. The N3 atom remains a potential site for electrophilic addition. The exocyclic nitrogen of the dimethylamine group, being electron-rich, is also a prime candidate for reaction with electrophiles. The outcome of an electrophilic attack would depend on the specific reagent and reaction conditions, leading to a competition between N3 and the exocyclic nitrogen.

Tautomeric Equilibria and Their Impact on Reactivity

Non-symmetrically substituted imidazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. nih.gov For this compound, a tautomeric equilibrium exists where the proton from the N1 nitrogen can migrate to the N3 nitrogen.

This equilibrium results in two distinct tautomers:

This compound

N,N-Dimethyl-5-nitro-1H-imidazol-2-amine

The position of this equilibrium is critically influenced by the electronic nature of the substituents. Electron-withdrawing groups like the nitro group have a significant impact on which tautomer is more stable. For 4(5)-nitroimidazole, the equilibrium strongly favors the 4-nitro tautomer. nih.gov The presence of the electron-donating dimethylamine group at C2 further complicates this balance. The tautomeric state of the molecule at any given time affects its reactivity, as the electron distribution, bond lengths, and the relative basicity of the nitrogen atoms differ between the two forms. This, in turn, influences the sites of subsequent electrophilic or nucleophilic attack.

Regioselectivity in Chemical Transformations

Regioselectivity refers to the preference for a chemical reaction to occur at a particular position on a molecule. In this compound, the regioselectivity is dictated by the competing electronic effects of the substituents.

For Nucleophilic Attack: The strong activation by the nitro group makes the electron-deficient carbon atoms of the imidazole ring the most probable sites. The C4 and C5 positions are particularly activated due to their proximity to the nitro group.

For Electrophilic Attack: The reaction will be directed towards the most electron-rich and accessible sites. These are the nitrogen atoms: the N3 ring nitrogen and the exocyclic nitrogen of the dimethylamine group. Electrophilic attack on the carbon skeleton is highly disfavored.

Computational studies on related nitroimidazole derivatives have been used to predict reactivity. Descriptors such as atomic charges and Fukui functions help identify the most likely sites for nucleophilic and electrophilic attack, confirming that reactivity is often centered on the nitro group and the N3 atom. sci-hub.se

Table 2: Predicted Regioselectivity of Reactions

| Reaction Type | Most Probable Reaction Site(s) | Rationale |

| Nucleophilic Substitution | Ring carbons (C4, C5) | Activation by the electron-withdrawing nitro group. |

| Electrophilic Attack | Ring nitrogen (N3), Exocyclic Nitrogen | High electron density and availability of lone pairs. |

Advanced Research on N,n Dimethyl 4 Nitro 1h Imidazol 2 Amine Derivatives and Analogs

Synthesis and Characterization of Structural Variants

The synthesis of derivatives of N,N-Dimethyl-4-nitro-1H-imidazol-2-amine involves a range of organic reactions aimed at modifying the core imidazole (B134444) structure. A common and efficient approach for creating substituted imidazole rings is the one-pot, three-component condensation reaction. This method typically involves the reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). Various catalysts have been employed to facilitate these reactions and improve yields, including cupric chloride (CuCl₂·2H₂O), MoO₃/SiO₂, and benzyltriphenylphosphonium (B107652) chloride (BTPPC). These reactions can often be performed under microwave irradiation or solvent-free conditions, aligning with the principles of green chemistry. Characterization of the resulting structural variants is routinely accomplished using spectroscopic methods such as ¹H NMR, IR, and mass spectrometry, along with elemental analysis.

Modifications on the Imidazole Ring System

Modifications to the imidazole ring itself, beyond the primary amino and nitro groups, allow for the fine-tuning of the molecule's properties. Research has focused on introducing various substituents at the C4, C5, and N1 positions of the imidazole ring.

N-alkylation is a common strategy to modify the imidazole ring. The regioselectivity of this reaction is highly dependent on the starting material and reaction conditions. For instance, the alkylation of 4-nitroimidazole (B12731) with various alkylating agents in the presence of a base like potassium carbonate (K₂CO₃) preferentially yields the N1-alkylated product. The choice of solvent and temperature can significantly influence the reaction yield, with acetonitrile (B52724) at 60°C proving effective.

Synthesizing tri- and tetrasubstituted imidazoles is another key area of research. Multi-component reactions are particularly effective for this purpose. By reacting a 1,2-diketone, an aldehyde, and ammonium acetate (B1210297), 2,4,5-trisubstituted imidazoles can be generated. If a primary amine is included in this mixture instead of ammonium acetate, 1,2,4,5-tetrasubstituted imidazoles can be formed in a single step. These methods provide access to a diverse library of compounds with different aryl or alkyl groups on the imidazole core.

| Catalyst | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | 1,2-dicarbonyl, aldehyde, NH₄OAc | Microwave, Solvent-free | 2,4,5-Trisubstituted Imidazole | |

| MoO₃/SiO₂ | Benzil/Benzoin, aldehyde, NH₄OAc | Reflux in Acetonitrile | 2,4,5-Trisubstituted Imidazole | |

| p-Dodecylbenzenesulfonic acid | Benzil, aldehyde, NH₄OAc, Primary Amine | Reflux in Water | 1,2,4,5-Tetrasubstituted Imidazole | |

| K₂CO₃ | 4-Nitroimidazole, Alkylating Agent | 60°C in Acetonitrile | 1-Alkyl-4-nitroimidazole |

Alterations of the Nitro Group Position

The position of the nitro group on the imidazole ring—at C2, C4, or C5—is a critical determinant of the compound's chemical properties and dictates the synthetic strategy required. The synthesis of each regioisomer presents unique challenges.

2-Nitroimidazoles : The synthesis of the 2-nitro isomer, such as in the natural product Azomycin, is historically significant. A common route involves the diazotization of 2-aminoimidazole, followed by a nitration step to introduce the nitro group at the C2 position. More recent methods have been developed to improve efficiency, such as an improved synthesis used for the clinical candidate Evofosfamide.

4-Nitroimidazoles : These compounds, which are the focus of this article, are often synthesized from precursors that already contain the 4-nitro functionality. Subsequent reactions, such as N-alkylation or substitution at other ring positions, are then carried out. For example, a series of 4-nitroimidazole analogues bearing aryl piperazine, tetrazole, and 1,3,4-thiadiazole (B1197879) moieties have been synthesized starting from a 4-nitroimidazole precursor.

5-Nitroimidazoles : This class includes many well-known compounds. The synthesis often starts with a pre-formed imidazole ring, which is then nitrated. For instance, 2-methylimidazole (B133640) can be nitrated to form 2-methyl-5-nitroimidazole. This product can then undergo further modifications, such as N-alkylation at the N1 position. Studies have shown that the substitution of a nitro group at the C4 position of a dinitroimidazole precursor can be achieved with various amines, leading to 4-amino-5-nitroimidazole derivatives.

The synthetic pathway chosen is highly dependent on the desired final substitution pattern, with the stability and reactivity of each isomer influencing the reaction conditions.

Varied Amino Substituents and Their Effects

Replacing the N,N-dimethylamino group at the C2 position with other amino substituents is a key strategy for creating structural diversity. This can be achieved through several synthetic routes. One direct method involves the nucleophilic aromatic substitution of a suitable leaving group on the imidazole ring. For example, researchers have demonstrated that the nitro group at the C4 position of N-alkyl-2-methyl-4,5-dinitroimidazole can be displaced by various primary and secondary amines, yielding a series of N-alkyl-2-methyl-4-amino-5-nitroimidazoles.

| Synthetic Method | Starting Material | Amine Reagent | Resulting Amino Group | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | N-Alkyl-2-methyl-4,5-dinitroimidazole | Primary/Secondary Amines | -NHR, -NR₂ | |

| Nucleophilic Substitution | N-Alkyl-2-methyl-4,5-dinitroimidazole | α-Amino Acids | -NH-CHR-COOH | |

| Mannich Reaction | Nitro-1H-benzo[d]imidazole derivative | Piperidine | -CH₂-N(C₅H₁₀) | |

| Mannich Reaction | Nitro-1H-benzo[d]imidazole derivative | Morpholine | -CH₂-N(C₄H₈O) |

Comparative Studies of Electronic and Structural Properties in Derivative Series

The electronic and structural properties of this compound derivatives are heavily influenced by the substitution pattern. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into these properties.

The position of the nitro group is a major factor. Computational analyses have compared the stability and electronic structure of 4-nitroimidazole and 5-nitroimidazole tautomers. These studies show that while 5-nitroimidazole is generally more stable in the gas phase, the tautomeric equilibrium can be influenced by the environment. The presence and position of the nitro group significantly alter the molecule's electronic properties, such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is indicative of chemical reactivity and charge transfer interactions. A smaller HOMO-LUMO gap suggests a higher likelihood of intramolecular charge transfer.

DFT calculations on imidazole and nitroimidazole derivatives have been used to determine various quantum-chemical descriptors. For example, the ionization potential is higher for nitroimidazole derivatives compared to their non-nitrated counterparts, suggesting greater structural stability against oxidation. Conversely, the electrophilicity index tends to be lower in nitroimidazole derivatives, indicating they are less susceptible to accepting electronic charge. Molecular electrostatic potential (MEP) maps are also used to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. These theoretical studies, often correlated with experimental data from FTIR and FT-Raman spectroscopy, provide a detailed understanding of how structural modifications impact the fundamental properties of these molecules.

Development of Imidazole-Based Scaffolds for Chemical Building Blocks

The functionalized nitroimidazole core is a valuable scaffold for constructing more elaborate molecules. The inherent reactivity and structural features of derivatives like this compound make them useful starting materials in multi-step syntheses.

One prominent application is the synthesis of hydrazide-hydrazone derivatives . These are formed by the condensation of an imidazole-carbaldehyde with various hydrazides. For example, 4-phenyl-1H-imidazole-2-carbaldehyde can be reacted with a selection of benzohydrazides to yield a series of imidazole-hydrazone derivatives. The resulting hydrazide-hydrazone moiety (-CO-NH-N=CH-) is a key structural motif in many complex organic molecules.

Another important application is the synthesis of N-phenylbenzamide derivatives . An efficient, one-pot, three-component reaction has been developed where phthalic anhydride, a substituted aniline (B41778), and 2,3-diaminomaleonitrile react to form 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide derivatives. This atom-economical approach demonstrates the utility of imidazole precursors in building complex, multi-ring systems in high yield.

These examples highlight how the imidazole nucleus serves as a versatile platform. By leveraging the functional groups attached to the ring, chemists can readily expand the molecular complexity, creating diverse libraries of compounds for further investigation.

Applications of N,n Dimethyl 4 Nitro 1h Imidazol 2 Amine in Contemporary Chemical Synthesis and Materials Science

Role as Synthetic Precursors for Complex Chemical Structures

The imidazole (B134444) nucleus is a fundamental building block in medicinal chemistry and the synthesis of bioactive compounds. researchgate.netlongdom.org Molecules containing the nitroimidazole scaffold, in particular, have a long history in drug discovery, leading to the development of antibiotics and radiosensitizers for cancer therapy. nih.gov The specific substitution pattern of N,N-Dimethyl-4-nitro-1H-imidazol-2-amine, featuring both an electron-donating dimethylamino group and an electron-withdrawing nitro group, provides a versatile platform for the construction of more elaborate chemical architectures.

While direct examples of its use are not extensively documented in publicly available literature, the reactivity of its functional groups suggests several potential synthetic pathways. The amino group can be a nucleophilic site for further functionalization, and the nitro group can be reduced to an amino group, opening up possibilities for creating fused heterocyclic systems. ijnrd.orgnih.gov The imidazole ring itself can participate in various organic reactions, making it a valuable synthon for generating a diverse library of compounds for biological screening. rsc.org For instance, related nitro- and amino-substituted imidazoles serve as key intermediates in the synthesis of a range of biologically active molecules. researchgate.net

Catalytic Applications of this compound Derived Ligands

The field of organometallic catalysis has been significantly advanced by the development of N-Heterocyclic Carbenes (NHCs) as ligands for transition metals. These ligands are prized for forming highly stable and catalytically active metal complexes. researchgate.net

N-Heterocyclic Carbene (NHC) Precursors in Catalysis

N-Heterocyclic Carbenes are typically generated by the deprotonation of their corresponding azolium salt precursors, most commonly imidazolium (B1220033) or imidazolinium salts. beilstein-journals.orgresearchgate.net The structure of this compound makes it a suitable starting material for the synthesis of such imidazolium salts. Through quaternization of one of the ring nitrogen atoms, the molecule can be converted into an NHC precursor.

The electronic properties of the resulting NHC ligand would be influenced by the substituents on the imidazole ring. The electron-withdrawing nitro group would modulate the electron-donating ability of the carbene, which in turn affects the stability and reactivity of the resulting metal-NHC complex. nih.gov The ability to fine-tune the electronic and steric properties of NHC ligands is crucial for optimizing catalytic performance in various chemical transformations. scripps.edu

Applications in Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

NHC-ligated metal complexes are highly effective catalysts for a wide array of cross-coupling reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For example, NHC-palladium complexes have demonstrated exceptional activity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. scripps.edu

Contribution to the Design of Functional Materials with Tunable Properties

The design of functional organic materials with specific optical, electronic, or physical properties is a rapidly growing area of research. The molecular structure of this compound incorporates key features that are desirable for the development of such materials.

Organic Materials for Non-Linear Optics (NLO)

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov A common molecular design for NLO materials involves a π-conjugated system linking an electron-donating group to an electron-accepting group. This "push-pull" arrangement facilitates intramolecular charge transfer upon excitation, which is a key factor for high second-order NLO response (hyperpolarizability, β). researchgate.net

This compound fits this design paradigm. The dimethylamino group acts as a strong electron donor, while the nitro group is a powerful electron acceptor. The imidazole ring serves as the π-conjugated bridge. This structure is analogous to the well-studied NLO chromophore, N,N-dimethyl-4-nitroaniline, which exhibits significant hyperpolarizability. researchgate.net Theoretical and experimental studies on similar benzimidazole (B57391) and nitroimidazole derivatives have demonstrated their potential for NLO applications, with first hyperpolarizability values being a key metric of performance. researchgate.net The presence of the imidazole ring, with its specific electronic and hydrogen-bonding characteristics, could lead to unique solid-state packing and macroscopic NLO properties.

Below is a table of first hyperpolarizability (β) values for related compounds, illustrating the potential for molecules with donor-acceptor structures on aromatic rings.

| Compound | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole | 1197.3 ± 1.2 |

| 3-Nitroaniline | Decreased NLO properties due to meta-substitution |

| 4-Nitroaniline | Significant NLO properties |

Data sourced from references researchgate.net.

Other Advanced Material Applications

Beyond NLO, the structural motifs within this compound suggest its potential incorporation into other advanced materials. The presence of the nitro group, a common feature in energetic materials, indicates that derivatives could be investigated for energy storage applications, although this would require careful synthetic modification to balance performance with stability.

Furthermore, the imidazole ring and the amino group provide sites for polymerization or grafting onto polymer backbones. This could allow for the creation of functional polymers with tailored properties, such as high thermal stability, specific optical characteristics, or the ability to coordinate with metal ions for sensing or catalytic applications. The development of materials incorporating N-heterocyclic compounds is an active area of research with applications ranging from membranes to electronic devices. researchgate.net

Future Directions in N,n Dimethyl 4 Nitro 1h Imidazol 2 Amine Research

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of highly functionalized heterocyclic compounds like N,N-Dimethyl-4-nitro-1H-imidazol-2-amine is an area ripe for the application of green chemistry principles. Future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable and efficient methods.